3-Nitropyrazolo[1,5-a]pyridine
Overview
Description
3-Nitropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a nitro group at the 3-position
Mechanism of Action
Target of Action
It’s known that similar compounds, such as synthetic purine analogues containing a pyrazolo[1,5-a]pyrimidine nucleus, have been used in medicinal chemistry and drug design .
Mode of Action
It’s known that similar compounds interact with their targets through a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles, followed by a regioselective electrophilic substitution .
Biochemical Pathways
It’s known that similar compounds affect various pathways in medicinal chemistry and drug design .
Pharmacokinetics
It’s known that similar compounds have been successfully used in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines .
Result of Action
It’s known that similar compounds have shown promising biological and photophysical properties .
Action Environment
It’s known that similar compounds have been synthesized through a microwave-assisted process .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a similar class of compounds, can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This suggests that 3-Nitropyrazolo[1,5-a]pyridine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the reaction features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The synthesis of this compound is known to be time-efficient , suggesting that it may have a rapid onset of action
Metabolic Pathways
It is known that pyrazolo[1,5-a]pyrimidines, a similar class of compounds, play an important role in energy supply and metabolic regulation . This suggests that this compound may interact with enzymes or cofactors and affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrazolo[1,5-a]pyridine typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be efficiently carried out using microwave-assisted methods, which offer short reaction times and high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other time-efficient, high-yield methods are likely to be adapted for large-scale production due to their operational simplicity and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
3-Nitropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be introduced through electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Cyclocondensation: The compound can participate in cyclocondensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include β-enaminones, NH-5-aminopyrazoles, and nitro reagents. Microwave-assisted conditions are often employed to enhance reaction efficiency and yield .
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can be further functionalized to create a wide range of derivatives .
Scientific Research Applications
3-Nitropyrazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antitumor and anxiolytic drugs.
Material Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-nitropyrazolo[1,5-a]pyridine include:
3-Halopyrazolo[1,5-a]pyridines: These compounds have halogen atoms at the 3-position instead of a nitro group.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple scientific fields highlight its versatility and importance .
Properties
IUPAC Name |
3-nitropyrazolo[1,5-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-5-8-9-4-2-1-3-6(7)9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYFMAYLGQJQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306700 | |
Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19363-97-4 | |
Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19363-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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